molecular formula C10H12F3N B1679916 Norfenfluramine CAS No. 1886-26-6

Norfenfluramine

Numéro de catalogue: B1679916
Numéro CAS: 1886-26-6
Poids moléculaire: 203.20 g/mol
Clé InChI: MLBHFBKZUPLWBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of norfenfluramine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Norfenfluramine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Applications De Recherche Scientifique

Norfenfluramine is a metabolite of fenfluramine, a drug that was approved in the U.S. and Europe in 2020 for treating seizures associated with Dravet syndrome and Lennox-Gastaut syndrome in patients aged 2 years and older . Research indicates that this compound likely plays a key role in the antiseizure activity of fenfluramine .

Antiseizure Activity

  • l-Norfenfluramine as a Potential Antiseizure Medication A study comparing the antiseizure activity of the l-enantiomers of d,l-fenfluramine and d,l-norfenfluramine found that l-norfenfluramine may be a promising candidate for a novel, enantiomerically pure antiseizure medication .
  • Potency Based on brain EC50 values, this compound is 10 times more potent than fenfluramine, while l-norfenfluramine is 13 times more potent than l-fenfluramine in protecting against audiogenic seizures .
  • Metabolic Formation The fact that the brain EC50 of l-norfenfluramine administered as such (1940 ng/g) was similar to that of metabolically formed l-norfenfluramine after administration of l-fenfluramine (2330 ng/g) strongly suggests that the antiseizure activity of l-fenfluramine in this model can be mainly ascribed to its primary metabolite. Likewise, the metabolite this compound appears to be the main determinant of the antiseizure effect observed after administration of fenfluramine .

Neurotransmitter Release

  • Serotonin and Dopamine Release this compound induces the release of serotonin and dopamine . (+)-norfenfluramine was more potent than fenfluramine in inducing dopamine release .
  • Synaptic Vesicles (+)-norfenfluramine acts to induce neurotransmitter release from synaptic vesicles, as evidenced by a significant decrease of (+)-norfenfluramine-induced [3H]5-HT and [3H]dopamine release after reserpine pretreatment .

Other Potential Applications and Research

  • Lipogenesis this compound is thought to be the major active metabolite of fenfluramine in humans, and its in vitro effect on lipogenesis in human adipose tissue has been studied .
  • Analytical Determination A synthetic supported liquid extraction (SLE) sorbent has been developed for the quantitative determination of fenfluramine and this compound in mouse brain, using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .
  • Doping in Sports this compound is listed as a compound that may be detected in sports doping control .
  • Receptor Binding Fenfluramine does not bind significantly to 5-HT2Breceptors, while this compound shows greater affinity and agonist activity at serotonin 5HT2 receptors than fenfluramine .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique due to its potent agonist activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which distinguishes it from other amphetamine derivatives. Its role as a metabolite of fenfluramine and benfluorex also highlights its significance in the context of drug metabolism and pharmacology .

Activité Biologique

Norfenfluramine, a metabolite of fenfluramine, has garnered attention for its biological activity, particularly in the context of treating seizure disorders such as Dravet syndrome and Lennox-Gastaut syndrome. This article explores the pharmacokinetics, pharmacodynamics, and therapeutic implications of this compound, supported by case studies and research findings.

Pharmacokinetics of this compound

This compound is primarily formed from fenfluramine through extensive hepatic metabolism. The metabolic pathways involve several cytochrome P450 enzymes, with CYP1A2, CYP2B6, and CYP2D6 playing significant roles in its conversion. More than 75% of fenfluramine is metabolized to this compound before elimination .

Key Pharmacokinetic Parameters:

ParameterValue
Volume of Distribution (Vz/F)11.9 L/kg
Plasma Protein Binding~50%
Elimination Half-life20 hours
Clearance (CL/F)6.9 L/h

The elimination of this compound primarily occurs through renal pathways, with over 90% excreted in urine as unchanged this compound or its metabolites .

This compound exhibits significant antiepileptic properties. Research indicates that both this compound and its enantiomers have comparable anticonvulsant activity, with effective doses (ED50) ranging between 5.1 and 14.8 mg/kg in various animal models .

Mechanism of Action:

This compound acts primarily as a serotonin receptor agonist, particularly at the 5-HT2B receptor sites. This interaction is crucial for mediating its effects on seizure activity and potentially influencing appetite regulation .

Case Studies

  • Dravet Syndrome Treatment:
    • In a study involving patients with Dravet syndrome, the addition of fenfluramine (and consequently this compound) significantly reduced seizure frequency compared to baseline measurements. The median reduction in seizure frequency was reported at approximately 75% over a treatment period .
  • Long-term Weight Management:
    • Historical data from a weight management study indicated that patients receiving fenfluramine experienced an average weight loss of 11.6 kg over 15 months, highlighting the compound's appetite-suppressing properties mediated through this compound's action on serotonin receptors .

Comparative Efficacy of Enantiomers

Recent studies have investigated the efficacy of different enantiomers of fenfluramine and this compound:

CompoundEC50 (Brain)Potency Comparison
This compound1340 ng/mg10x more potent than fenfluramine
(+)-Norfenfluramine2330 ng/mg13x more potent than (+)-Fenfluramine

These findings suggest that this compound is a significant contributor to the therapeutic effects observed with fenfluramine treatment .

Safety Profile and Side Effects

While this compound has demonstrated efficacy in treating seizures, safety concerns persist regarding its potential to cause valvular heart disease and other side effects such as sedation and somnolence. Monitoring for these adverse effects is crucial during treatment .

Propriétés

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHFBKZUPLWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904717
Record name (+/-)-Norfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886-26-6
Record name (±)-Norfenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1886-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfenfluramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORFENFLURAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Norfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORFENFLURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037A9J3PSW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

According to the method used in Examples 1 to 14 but using 1-(2-trifluoromethylphenyl)-2-aminopropane, and 1-(4-trifluoromethylphenyl)-2-aminopropane, instead of 1-(3-trifluoromethylphenyl)-2-aminopropane, there were obtained the corresponding N-[1-(2-trifluoromethylphenyl) prop-2-yl] glycinates and N-[1-(4-trifluoromethylphenyl) prop-2-yl] glycinates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norfenfluramine
Reactant of Route 2
Reactant of Route 2
Norfenfluramine
Reactant of Route 3
Reactant of Route 3
Norfenfluramine
Reactant of Route 4
Reactant of Route 4
Norfenfluramine
Reactant of Route 5
Norfenfluramine
Reactant of Route 6
Reactant of Route 6
Norfenfluramine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.